Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H17F2NO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.
Scientific Research Applications
Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Future Directions
The future directions for research on “Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications. Given the wide range of bioactivities exhibited by piperidone derivatives, these compounds may have potential for development into therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2,2-difluoroethylamine. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent side reactions and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-fluoroethyl)piperidine-4-carboxylate
- Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate
- Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate
Uniqueness
This compound is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable compound in drug development and other applications .
Properties
IUPAC Name |
ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-3-5-13(6-4-8)7-9(11)12/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVENHUBRZBBXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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